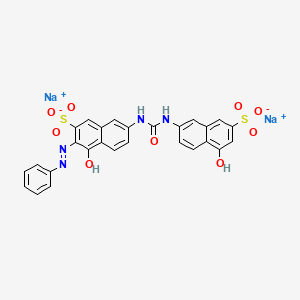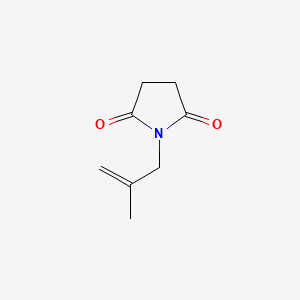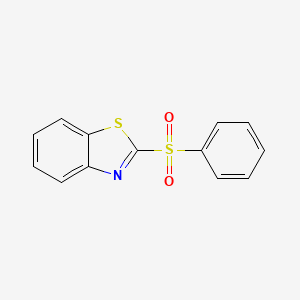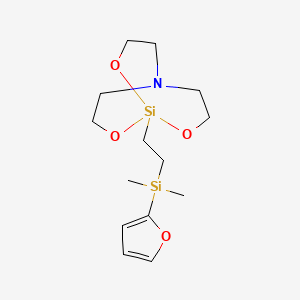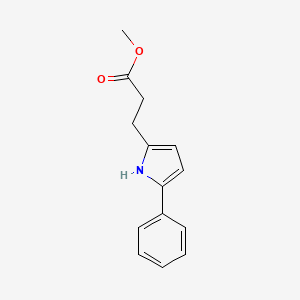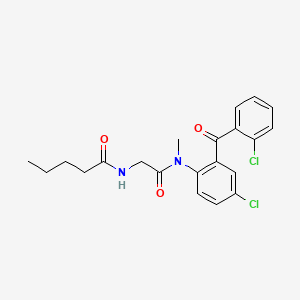
Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and a benzoyl group, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with ethyl chloroformate, followed by the addition of pentanamide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate for oxidation
- Lithium aluminum hydride for reduction
- Nucleophiles like sodium hydroxide for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzoyl compounds.
Aplicaciones Científicas De Investigación
Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Uniqueness
What sets Pentanamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- apart is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
65808-69-7 |
|---|---|
Fórmula molecular |
C21H22Cl2N2O3 |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-3-4-9-19(26)24-13-20(27)25(2)18-11-10-14(22)12-16(18)21(28)15-7-5-6-8-17(15)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,24,26) |
Clave InChI |
DJTNAGBLFJZDBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


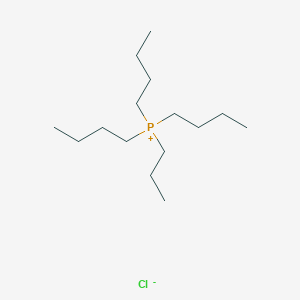
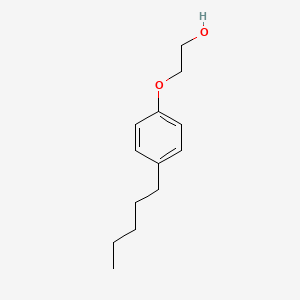

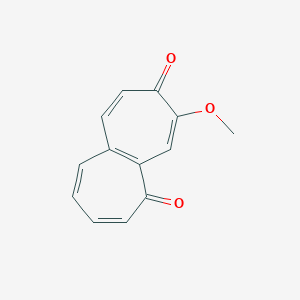
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
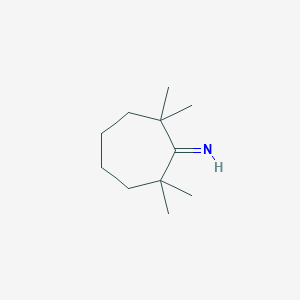
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
